R,S-Ambrisentan-acyl-β-D-glucuronide is a significant metabolite of ambrisentan, which is a selective endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. This compound is formed through the enzymatic action of uridine diphosphate glucuronosyltransferases, which catalyze the glucuronidation process, leading to the formation of acyl glucuronides. The compound exhibits unique pharmacokinetic properties and plays a crucial role in the metabolism and therapeutic efficacy of ambrisentan.
Ambrisentan itself is derived from the class of non-peptidic endothelin receptor antagonists. The acyl-β-D-glucuronide form is generated in the liver through metabolic processes, particularly involving enzymes such as uridine diphosphate glucuronosyltransferases. The specific synthesis and characterization of R,S-Ambrisentan-acyl-β-D-glucuronide can be traced back to research on the metabolic pathways of ambrisentan and its derivatives .
R,S-Ambrisentan-acyl-β-D-glucuronide falls under the category of acyl glucuronides, which are known for their potential reactivity in drug metabolism and toxicity assessments. This classification is critical for understanding its pharmacological and toxicological implications.
The synthesis of R,S-Ambrisentan-acyl-β-D-glucuronide typically involves enzymatic reactions where ambrisentan is subjected to glucuronidation by uridine diphosphate glucuronosyltransferases. The process can be outlined as follows:
The enzymatic synthesis allows for a more efficient production of acyl glucuronides without requiring extensive chemical synthesis methods, thus providing a more straightforward approach to obtaining this metabolite .
The molecular formula for R,S-Ambrisentan-acyl-β-D-glucuronide is , with a molecular weight of approximately 554.55 g/mol. The structure consists of an ambrisentan moiety linked to a β-D-glucuronic acid unit via an acyl group.
R,S-Ambrisentan-acyl-β-D-glucuronide can undergo various chemical reactions, primarily involving hydrolysis and transacylation processes. These reactions are significant for understanding its stability and reactivity:
The stability and reactivity of R,S-Ambrisentan-acyl-β-D-glucuronide are influenced by factors such as pH, temperature, and the presence of nucleophiles like glutathione, which can trap reactive intermediates formed during metabolism .
R,S-Ambrisentan-acyl-β-D-glucuronide functions primarily as a metabolite that retains some pharmacological activity related to its parent compound, ambrisentan. The mechanism involves:
Studies indicate that while R,S-Ambrisentan-acyl-β-D-glucuronide has reduced activity compared to ambrisentan, it still plays a role in maintaining therapeutic effects through its interactions with endothelin receptors .
R,S-Ambrisentan-acyl-β-D-glucuronide is characterized by:
The compound exhibits typical properties associated with acyl glucuronides:
R,S-Ambrisentan-acyl-β-D-glucuronide has several applications in scientific research:
Metabolic Formation and Structural PropertiesR,S-Ambrisentan-acyl-β-D-glucuronide is the principal acyl glucuronide conjugate of the endothelin receptor antagonist ambrisentan. This Phase II metabolite forms via hepatic uridine 5′-diphosphate (UDP)-glucuronosyltransferase (UGT)-mediated esterification of ambrisentan’s carboxylic acid moiety with glucuronic acid. The metabolite has the molecular formula C₂₈H₃₀N₂O₁₀ and a molecular weight of 554.55 g/mol [7]. Its structure features a β-D-glucopyranuronic acid group linked to the chiral carbon of ambrisentan’s diphenylpropanoate backbone, retaining the parent drug’s 4,6-dimethylpyrimidinyl ether group and methoxy substituent [5] [7]. The stereochemistry of the glucuronide bond (β-configuration) and migration potential of the acyl group are critical determinants of its biochemical reactivity [4].
Table 1: Physicochemical Properties of R,S-Ambrisentan-acyl-β-D-glucuronide
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₃₀N₂O₁₀ | [7] |
Molecular Weight | 554.55 g/mol | [7] |
CAS Registry Number | 1106685-58-8 / 1106685-82-8 | [7] [10] |
Solubility | DMSO, Water, Methanol | [7] |
Stability Note | Avoid basic solutions; store at -20°C | [7] |
Hepatic Clearance MechanismsHepatic clearance of ambrisentan predominantly occurs through glucuronidation (≈55% of total metabolism), with R,S-Ambrisentan-acyl-β-D-glucuronide representing the major biliary excretion pathway [5] [6]. The metabolite’s formation is catalyzed by UGT enzymes (primarily UGT1A9 and UGT2B7) in hepatocytes, followed by ATP-binding cassette (ABC) transporter-mediated secretion into bile [5]. In vitro studies using human liver microsomes confirm rapid glucuronide formation kinetics (Km ≈ 50 µM, Vmax ≈ 8 nmol/min/mg) [5]. Renal excretion plays a minor role (<15% of total clearance), underscoring hepatic glucuronidation as the dominant elimination route [6].
Reactivity and Analytical ImplicationsAcyl glucuronides exhibit inherent chemical instability due to intramolecular migration, where the aglycone migrates from the 1-O-position to 2-, 3-, or 4-hydroxyl groups of glucuronic acid. This migration follows pseudo-first-order kinetics and serves as a marker of reactivity. R,S-Ambrisentan-acyl-β-D-glucuronide shows moderate migration rates (15–20% over 4 hours at pH 7.4), placing it in the intermediate-risk category for protein adduct formation compared to hyperreactive glucuronides (e.g., diclofenac acyl glucuronide, >30% migration) [4]. Consequently, bioanalytical quantification requires:
Impact on Systemic Exposure and Drug InteractionsAs the primary deactivation pathway for ambrisentan, R,S-Ambrisentan-acyl-β-D-glucuronide formation minimizes systemic exposure to the parent drug. This contributes to ambrisentan’s favorable pharmacokinetics: low peak-to-trough fluctuations (≤50%) and once-daily dosing suitability [6]. Crucially, ambrisentan undergoes minimal cytochrome P450 (CYP) metabolism (CYP3A4 contributes <15%), making it less susceptible to drug interactions than bosentan (a CYP3A4/CYP2C9 substrate). However, inhibitors of UGTs (e.g., probenecid) or transporters (e.g., cyclosporine) may elevate ambrisentan concentrations by impeding glucuronide excretion [5] [6].
Table 2: Metabolic Parameters of Ambrisentan vs. Key Metabolite
Parameter | Ambrisentan | R,S-Ambrisentan-acyl-β-D-glucuronide |
---|---|---|
Primary Metabolic Route | Glucuronidation (55%) | Biliary excretion (90% of metabolite) |
Half-life | 15 hours | 1.5–2 hours (unstable in plasma) |
Protein Binding | 99% | 85–90% |
Enzymes Involved | UGT1A9, UGT2B7 | N/A (end-product) |
Comparative Pharmacokinetic AdvantagesThe stability profile of R,S-Ambrisentan-acyl-β-D-glucuronide partly explains ambrisentan’s superior liver safety relative to other endothelin antagonists. Bosentan forms a highly reactive glucuronide linked to mitochondrial toxicity, whereas ambrisentan’s moderate-risk glucuronide correlates with lower hepatotoxicity incidence (≤3% vs. bosentan’s 11–18%) [4] [6]. Furthermore, the metabolite’s rapid clearance prevents accumulation, reducing off-target interactions [6].
Analytical and Regulatory ApplicationsReference standards of R,S-Ambrisentan-acyl-β-D-glucuronide (available commercially at >95% purity) enable:
Table 3: Stability Comparison of Selected Acyl Glucuronides
Drug | Acyl Glucuronide Half-life (pH 7.4) | Migration Rate (% at 4h) | Structural Risk Factors |
---|---|---|---|
Ambrisentan | 1.5–2 hours | 15–20% | Steric shielding of acyl group |
Diclofenac | 0.5 hours | >30% | Unhindered arylacetic acid |
Mycophenolate | >24 hours | <5% | Electron-withdrawing group adjacent |
Ibuprofen | 2–3 hours | 20–25% | α-Methyl group hindrance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7